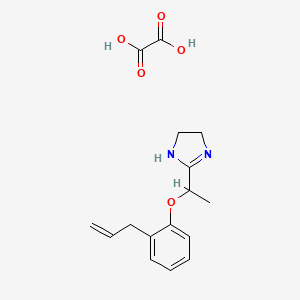

Allyphenyline oxalate

Description

BenchChem offers high-quality Allyphenyline oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyphenyline oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

oxalic acid;2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C14H18N2O.C2H2O4/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14;3-1(4)2(5)6/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16);(H,3,4)(H,5,6) |

InChI Key |

JYZGXSWKEOEVHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NCCN1)OC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Allylphenylene Oxalate

Abstract: This technical guide outlines a proposed synthetic pathway for allylphenylene oxalate (B1200264), a compound not readily described in existing chemical literature. Based on established organic chemistry principles, a two-step synthesis is detailed, commencing with the allylation of a dihydroxybenzene, followed by esterification with an oxalate source. This document provides comprehensive experimental protocols, quantitative data tables, and a visual representation of the synthetic pathway, intended for an audience of researchers, scientists, and professionals in drug development. The synthesis of 4-allyl-1,2-phenylene oxalate, via a 4-allylcatechol intermediate, is presented as a specific embodiment of this pathway.

Introduction

The synthesis of novel oxalate esters is of significant interest in medicinal chemistry and materials science due to their potential as bioactive molecules and functional monomers. This guide proposes a robust and logical synthetic route to a class of compounds termed "allylphenylene oxalates." Given the absence of a standard synthesis for this specific named compound, a pathway has been constructed based on analogous and well-documented reactions. The core of this proposed synthesis involves two key transformations:

-

C-Allylation of a Dihydroxybenzene: Introduction of an allyl group onto the aromatic ring, exemplified by the Claisen rearrangement of a catechol monoallyl ether to form 4-allylcatechol.

-

Esterification: Formation of the cyclic oxalate ester by reacting the resulting allyl-dihydroxybenzene with oxalyl chloride.

This document provides detailed methodologies for each of these steps, supported by quantitative data from analogous reactions found in the literature.

Proposed Synthesis Pathway

The proposed synthesis of allylphenylene oxalate, specifically 4-allyl-1,2-phenylene oxalate, is a two-step process starting from catechol. The first step involves the synthesis of an intermediate, 4-allylcatechol, which is then esterified to yield the final product.

Figure 1: Proposed two-step synthesis pathway for 4-allyl-1,2-phenylene oxalate.

Experimental Protocols

Step 1: Synthesis of 4-Allylcatechol via Claisen Rearrangement

This procedure is divided into two parts: the synthesis of catechol monoallyl ether and its subsequent thermal rearrangement to a mixture of 3- and 4-allylcatechol.

Materials:

-

Catechol

-

Allyl bromide

-

Potassium carbonate (freshly fused)

-

Acetone (B3395972) (dry)

-

Ether

-

Hydrochloric acid (for workup)

Procedure:

-

To a stirred solution of catechol (44 g, 0.4 mole) in dry acetone (125 ml), add freshly fused potassium carbonate (24.5 g, 0.35 mole).

-

Add allyl bromide (26 ml, 0.3 mole) dropwise to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After reflux, recover the acetone by distillation.

-

Cool and filter the product. The residue contains unreacted catechol, potassium carbonate, and potassium bromide. Unreacted catechol can be recovered by extraction with ether.

-

Dissolve the filtrate in ether, acidify, and wash until acid-free.

-

Dry the ethereal solution, concentrate it, and distill under reduced pressure to obtain catechol monoallyl ether.[1]

Materials:

-

Catechol monoallyl ether

-

Nitrogen gas supply

Procedure:

-

Heat catechol monoallyl ether (30 g, 0.2 mole) in a nitrogen atmosphere to 200-205°C using an oil bath.

-

A vigorous reaction will occur, and the product will turn red. Maintain this temperature for 5 minutes.

-

After 5 minutes, rapidly cool the product in an ice bath.

-

Perform fractional distillation of the crude product to separate the isomers.[1]

Step 2: Synthesis of 4-Allyl-1,2-phenylene Oxalate

This protocol is adapted from general procedures for the synthesis of cyclic oxalate esters from diols.[2]

Materials:

-

4-Allylcatechol

-

Oxalyl chloride

-

Dichloromethane (CH₂Cl₂)

-

0.01 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-allylcatechol (1 equivalent) in dichloromethane.

-

Add pyridine (2 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride (1 equivalent) to the stirred solution.

-

Allow the reaction to stir for 3 hours at room temperature.

-

After 3 hours, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer with water and then with 0.01 N HCl.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize quantitative data for the key reactions in the proposed synthesis pathway, based on literature values for analogous reactions.

Table 1: Synthesis of Catechol Monoallyl Ether [1]

| Parameter | Value |

| Reactants | |

| Catechol | 44 g (0.4 mole) |

| Allyl Bromide | 26 ml (0.3 mole) |

| Potassium Carbonate | 24.5 g (0.35 mole) |

| Acetone | 125 ml |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 4 hours |

| Product | |

| Yield | 40 g (88.9%) |

| Boiling Point | 80-82°C / 0.8-1.2 mmHg |

Table 2: Claisen Rearrangement of Catechol Monoallyl Ether [1]

| Parameter | Value |

| Reactant | |

| Catechol Monoallyl Ether | 30 g (0.2 mole) |

| Reaction Conditions | |

| Temperature | 200-205°C |

| Time | 5 minutes |

| Atmosphere | Nitrogen |

| Products | |

| 3-Allylcatechol Yield | 13.5 g (55%) |

| 4-Allylcatechol Yield | 11.8 g (45%) |

| 3-Allylcatechol Boiling Point | 110-112°C / 3 mmHg |

| 4-Allylcatechol Boiling Point | 120-123°C / 2 mmHg |

Table 3: General Synthesis of Cyclic Oxalate Esters from Diols [3]

| Parameter | Value |

| Reactants (Molar Ratio) | |

| Diol | 1 equivalent |

| Oxalyl Chloride | 1 equivalent |

| Pyridine | 2 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Time | 3 hours |

| Temperature | Room Temperature |

Logical Relationships and Workflow

The synthesis follows a logical progression from simple starting materials to the final, more complex product. The workflow is designed to first introduce the allyl functionality and then form the oxalate ester ring.

Figure 2: Logical workflow for the synthesis of allylphenylene oxalate.

Conclusion

This technical guide provides a detailed and actionable proposed pathway for the synthesis of allylphenylene oxalate. By combining the well-established Claisen rearrangement for C-allylation of phenols with a standard esterification protocol using oxalyl chloride, a plausible and efficient route is outlined. The provided experimental protocols and quantitative data serve as a strong foundation for researchers to undertake the synthesis of this novel compound and its derivatives. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product.

References

The Luminescent Pathway: A Technical Guide to the Chemiluminescence of Allylphenylene Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of allylphenylene oxalate (B1200264) in chemiluminescence. While direct studies on allylphenylene oxalate are not extensively documented in publicly available literature, its chemical structure places it within the well-understood class of diaryl oxalates, also known as peroxyoxalate esters. The principles governing the chemiluminescence of this class, particularly the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, are detailed herein. This document provides a comprehensive overview of the reaction kinetics, experimental protocols for analysis, and the core signaling pathways involved in the generation of light.

Core Mechanism: The Peroxyoxalate Reaction

The chemiluminescence of allylphenylene oxalate, like other diaryl oxalates, is initiated by a chemical reaction with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a suitable fluorescer (activator). The process is highly efficient and is the basis for many commercial "glow stick" formulations and sensitive analytical assays. The overall reaction can be summarized as a multi-step process culminating in the emission of light from an excited-state fluorescer.

The key to this process is the formation of a high-energy intermediate, widely postulated to be 1,2-dioxetanedione.[1][2] This unstable molecule is a cyclic peroxide that decomposes into two molecules of carbon dioxide (CO₂), releasing a significant amount of energy.[2] In the absence of a fluorescer, this energy is dissipated primarily as heat. However, when a fluorescent molecule is present, the energy is transferred, promoting the fluorescer to an excited electronic state.[2] As the excited fluorescer returns to its ground state, it emits a photon of light, resulting in chemiluminescence.[2]

The most widely accepted detailed mechanism for this energy transfer is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[3][4][5] This model proposes a series of electron transfer steps between the high-energy intermediate and the fluorescer.

Reaction Kinetics and Key Intermediates

The peroxyoxalate reaction is a multi-step process with kinetics that can be influenced by catalysts, solvent, and the specific structure of the oxalate ester and fluorescer.[3][4] The initial and rate-determining step is often the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the allylphenylene oxalate. This is followed by the intramolecular cyclization to form the transient 1,2-dioxetanedione intermediate.[2]

The presence of a base or a nucleophilic catalyst, such as imidazole (B134444) or salicylate, can significantly accelerate the reaction.[3][4] These catalysts facilitate the deprotonation of hydrogen peroxide, increasing its nucleophilicity, or they can directly participate in the reaction to form a more reactive intermediate.[4] For instance, with imidazole catalysis, an imidazolide (B1226674) intermediate is formed which then reacts with hydrogen peroxide.[4]

The subsequent steps involving the CIEEL mechanism are generally very fast and not rate-limiting.[4] The overall quantum yield of the chemiluminescent reaction is a product of the efficiency of forming the high-energy intermediate, the efficiency of energy transfer to the fluorescer, and the fluorescence quantum yield of the activator itself.

Quantitative Data Summary

| Parameter | TCPO with Imidazole Catalyst | Notes |

| Bimolecular Rate Constant (k₁) | 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ | Initial attack of imidazole on TCPO.[4] |

| Trimolecular Rate Constant (k₁) | (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ | Alternative initial step involving two imidazole molecules.[4] |

| Trimolecular Rate Constant (k₂) | (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ | Imidazole-catalyzed peroxide attack on the imidazolide intermediate.[4] |

| Cyclization Rate Constant (k₃) | ~ 0.2 s⁻¹ | Estimated rate for the formation of 1,2-dioxetanedione at [IMI]= 1.0 mmol dm⁻³.[4] |

| Chemiluminescence Quantum Yield | Up to 0.23 einstein mole⁻¹ | With rubrene (B42821) as the fluorescer for bis(2,4-dinitrophenyl) oxalate.[6] |

Experimental Protocols

Synthesis of Diaryl Oxalates

A general method for the synthesis of diaryl oxalates involves the reaction of the corresponding phenol (B47542) with oxalyl chloride.[7]

Materials:

-

Allylphenol

-

Oxalyl chloride

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

Procedure:

-

Dissolve allylphenol and the tertiary amine base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same solvent to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.

-

Wash the filtrate with dilute acid, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude allylphenylene oxalate.

-

Purify the product by recrystallization or column chromatography.

Measurement of Chemiluminescence Kinetics

The kinetics of the chemiluminescent reaction can be monitored by measuring the light emission intensity over time using a luminometer or a spectrophotometer with the light source turned off.

Materials:

-

Allylphenylene oxalate solution in a suitable solvent (e.g., ethyl acetate)

-

Hydrogen peroxide solution (typically in a compatible solvent)

-

Fluorescer (e.g., 9,10-diphenylanthracene) solution

-

Catalyst solution (if applicable)

Procedure:

-

Prepare stock solutions of the allylphenylene oxalate, hydrogen peroxide, fluorescer, and catalyst at known concentrations.

-

In a cuvette, pipette the required volumes of the allylphenylene oxalate, fluorescer, and catalyst solutions.

-

Place the cuvette in the sample chamber of the luminometer.

-

To initiate the reaction, inject the hydrogen peroxide solution into the cuvette and immediately start recording the light intensity as a function of time.

-

The resulting intensity vs. time profile can be analyzed to determine the reaction rate constants. For more rapid reactions, a stopped-flow apparatus can be used to achieve rapid mixing and data acquisition.

Visualizing the Mechanism

The following diagrams illustrate the key pathways and workflows in the study of allylphenylene oxalate chemiluminescence.

Caption: The CIEEL mechanism for allylphenylene oxalate chemiluminescence.

Caption: Experimental workflow for synthesis and kinetic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Chemical Properties and Stability of Bis(2-methoxy-4-allylphenyl)oxalate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and stability of bis(2-methoxy-4-allylphenyl)oxalate. The information is compiled from theoretical and experimental studies, offering valuable insights for professionals in research and drug development.

Chemical Properties

Bis(2-methoxy-4-allylphenyl)oxalate is a compound that has been synthesized and characterized through various spectroscopic and analytical techniques.[1][2] Its molecular and electronic properties have been further investigated using computational methods.

Table 1: Summary of Quantitative Data for Bis(2-methoxy-4-allylphenyl)oxalate

| Property | Value | Method |

| Molecular Formula | C₂₂H₂₂O₆ | Elemental Analysis |

| Isotropic Linear Polarizability (αiso) | 28.42 × 10⁻²⁴ esu | DFT (M06/6-31+G) |

| Anisotropic Linear Polarizability (αaniso) | 4.81 × 10⁻²⁴ esu | DFT (M06/6-31+G) |

| Average Third-Order NLO Polarizability (<γ>) | 40.64 × 10⁻³⁶ esu | DFT (M06/6-31+G*) |

Note: DFT refers to Density Functional Theory, a computational method.

Stability

The stability of bis(2-methoxy-4-allylphenyl)oxalate has been analyzed through both theoretical calculations and experimental thermal analysis.[3][4]

-

Hyperconjugative Interactions and Charge Delocalization: Natural Bond Orbital (NBO) analysis indicates that the stability of the molecule arises from hyperconjugative interactions and charge delocalization.[3] These interactions contribute to the overall electronic stability of the molecule.

-

Thermal Stability: Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) have been employed to investigate the thermal stability of the compound.[4] While specific decomposition temperatures are not detailed in the available literature, these analyses confirm the compound's stability over a range of temperatures.

-

Chemical Reactivity: The HOMO-LUMO energy gap, calculated using theoretical methods, provides insights into the chemical reactivity and kinetic stability of the molecule.[5]

Experimental and Computational Protocols

A combination of experimental and computational methods has been utilized to characterize bis(2-methoxy-4-allylphenyl)oxalate.

3.1. Synthesis and Characterization

The synthesis of bis(2-methoxy-4-allylphenyl)oxalate has been reported, followed by its characterization using a suite of analytical techniques:[1][2]

-

Elemental Analysis: To confirm the empirical formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to elucidate the molecular structure.

-

Single Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

3.2. Computational Chemistry

Theoretical calculations have been instrumental in understanding the electronic structure and properties of the molecule.[3]

-

Density Functional Theory (DFT): The B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets was used to determine the equilibrium geometry, bonding features, and harmonic vibrational frequencies.[3]

-

Gauge-Invariant Atomic Orbital (GIAO) Method: This method was employed to calculate the ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular bonding and stabilization energies, providing insights into the molecule's stability.[3]

Visualizations

4.1. Molecular Structure

The following diagram illustrates the chemical structure of bis(2-methoxy-4-allylphenyl)oxalate.

Caption: Molecular structure of bis(2-methoxy-4-allylphenyl)oxalate.

4.2. Computational Workflow

The theoretical investigation of bis(2-methoxy-4-allylphenyl)oxalate followed a structured computational workflow.

Caption: Workflow for the theoretical investigation of the compound.

References

- 1. Theoretical and experimental investigations on molecular structure of bis 2 methoxy 4 allylphenyl oxalate - UNIS | Sinop Üniversitesi Akademik Veri Yönetim Sistemi [unis.sinop.edu.tr]

- 2. Theoretical and experimental investigations on molecular structure of bis(2-methoxy-4-allylphenyl)oxalate [acikerisim.sinop.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Endogenous Synthesis of Oxalate: A Technical Guide for Researchers

Executive Summary

Endogenous oxalate (B1200264) synthesis is a critical metabolic process with significant implications for human health, particularly in the context of calcium oxalate kidney stone disease and primary hyperoxalurias. This technical guide provides an in-depth overview of the core metabolic pathways responsible for the de novo generation of oxalate in biological systems. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the key enzymatic reactions, their regulation, and the experimental methodologies used to investigate these processes. This document summarizes quantitative data on oxalate production, details key experimental protocols, and provides visual representations of the relevant metabolic and experimental workflows.

Introduction

Oxalate is a metabolic end-product in humans, meaning the body cannot further break it down.[1][2] Its accumulation can lead to the formation of insoluble calcium oxalate crystals, a primary cause of kidney stones (nephrolithiasis) and, in severe cases, systemic oxalosis where crystals deposit in various tissues, leading to significant morbidity and mortality.[3][4] While dietary oxalate contributes to the body's oxalate pool, endogenous synthesis, primarily in the liver, is a major and often predominant source.[1][2][5][6] Understanding the intricate pathways of endogenous oxalate production is therefore paramount for developing effective therapeutic strategies for hyperoxaluria and related conditions.

Core Metabolic Pathways of Endogenous Oxalate Synthesis

The central precursor to endogenous oxalate is glyoxylate (B1226380).[3][5] Several metabolic pathways converge on the production of glyoxylate, which is then converted to oxalate. The primary sources of glyoxylate are the metabolism of glycolate (B3277807), hydroxyproline (B1673980), and, to a lesser extent, the non-enzymatic breakdown of ascorbic acid (Vitamin C).[1][2]

Glycolate and Glyoxylate Metabolism

The conversion of glycolate to glyoxylate is a key step in oxalate synthesis. This reaction is primarily catalyzed by the peroxisomal enzyme glycolate oxidase (GO) .[7][8] Subsequently, glyoxylate can be oxidized to oxalate by lactate (B86563) dehydrogenase (LDH) in the cytoplasm.[9]

Hydroxyproline Metabolism

The amino acid hydroxyproline, a major component of collagen, is a significant precursor to glyoxylate and, consequently, oxalate.[10] Its metabolism contributes a substantial portion of the daily endogenous oxalate production.[10]

Ascorbic Acid Degradation

Ascorbic acid can degrade non-enzymatically to produce oxalate.[1][2] While it is a contributor to the overall oxalate pool, its role is often considered secondary to glyoxylate-dependent pathways in the context of endogenous overproduction disorders.

Enzymatic Regulation and Dysregulation in Primary Hyperoxalurias

The fate of glyoxylate is a critical control point in oxalate homeostasis. The enzyme alanine-glyoxylate aminotransferase (AGT) , located in the peroxisomes of hepatocytes, plays a crucial protective role by converting glyoxylate to the harmless amino acid glycine (B1666218). A deficiency or mislocalization of AGT, due to genetic mutations, leads to Primary Hyperoxaluria Type 1 (PH1), a severe inherited disorder characterized by massive oxalate overproduction.[4]

Similarly, a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) , which detoxifies glyoxylate by converting it to glycolate, results in Primary Hyperoxaluria Type 2 (PH2).[4] A defect in the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) , involved in the hydroxyproline pathway, causes Primary Hyperoxaluria Type 3 (PH3).[4]

Quantitative Data on Oxalate Levels

The following tables summarize key quantitative data regarding urinary oxalate excretion in healthy individuals and patients with primary hyperoxaluria, as well as the contribution of various precursors to endogenous oxalate synthesis.

| Parameter | Healthy Adults | Primary Hyperoxaluria (PH) | Enteric Hyperoxaluria | Reference |

| 24-Hour Urinary Oxalate Excretion | < 40-50 mg/day | > 75-100 mg/day | > 80 mg/day | [3][5][11][12][13] |

| Urinary Oxalate to Creatinine Ratio (Children) | Age-dependent, generally lower | Significantly elevated | Not the primary diagnostic marker | [11][14] |

| Plasma Oxalate | 1-5 µM | Can exceed 100 µM in ESRD | Elevated, but typically less than in PH | [5] |

| Precursor | Contribution to Urinary Oxalate in Healthy Individuals | Reference |

| Dietary Oxalate | ~50% (variable with intake) | [6] |

| Endogenous Synthesis | ~50% | [6][10] |

| Hydroxyproline Metabolism | 5-20% of endogenous synthesis | [10] |

| Ascorbic Acid | Variable, increases with high intake | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of endogenous oxalate synthesis.

Measurement of Urinary Oxalate by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method allows for the sensitive and specific quantification of oxalate in urine.

Sample Preparation:

-

Collect a 24-hour urine sample in a container with an acid preservative.[14]

-

Centrifuge an aliquot of the urine sample to remove any particulate matter.[15]

-

Acidify the supernatant to a pH of ≤1 with hydrochloric acid.[15]

-

Perform a liquid-liquid extraction with ethyl acetate.[15]

-

Evaporate the organic phase to dryness and reconstitute the residue in a suitable mobile phase.[15]

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reverse-phase column is typically used.[15]

-

Mobile Phase: A gradient elution with methanol (B129727) and a formic acid buffer is common.[15]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is employed.[15]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratio (m/z) of oxalate.[16]

Assay of Alanine-Glyoxylate Aminotransferase (AGT) Activity in Liver Tissue

This assay is crucial for the diagnosis of Primary Hyperoxaluria Type 1.

Principle: The activity of AGT is determined by measuring the rate of conversion of L-alanine and glyoxylate to glycine and pyruvate (B1213749).[17] The production of pyruvate can be coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[17][18]

Procedure:

-

Homogenize a liver biopsy sample in a suitable buffer on ice.[19]

-

Centrifuge the homogenate to obtain a clear supernatant containing the cytosolic and peroxisomal enzymes.[19]

-

Prepare a reaction mixture containing L-alanine, glyoxylate, pyridoxal (B1214274) 5'-phosphate (a cofactor for AGT), lactate dehydrogenase, and NADH in a suitable buffer.

-

Initiate the reaction by adding the liver supernatant.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Assay of Glycolate Oxidase (GO) Activity

This assay measures the activity of the peroxisomal enzyme that converts glycolate to glyoxylate.

Principle: The oxidation of glycolate by GO produces glyoxylate and hydrogen peroxide (H₂O₂).[7][8] The rate of H₂O₂ production can be measured using a coupled colorimetric reaction. For example, in the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be quantified spectrophotometrically.[7][8]

Procedure:

-

Isolate peroxisomes from a tissue homogenate by differential centrifugation.

-

Prepare a reaction mixture containing glycolate, horseradish peroxidase, and a chromogenic substrate (e.g., o-dianisidine) in a suitable buffer.[8][20]

-

Initiate the reaction by adding the peroxisomal fraction.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 440 nm for oxidized o-dianisidine) over time.[20]

-

Calculate the enzyme activity based on the rate of color formation.

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in endogenous oxalate synthesis and a typical experimental workflow for urinary oxalate analysis.

Caption: Major pathways of endogenous oxalate synthesis.

Caption: Experimental workflow for urinary oxalate analysis by HPLC-MS.

Conclusion and Future Directions

The endogenous synthesis of oxalate is a complex and tightly regulated process. Dysregulation of these pathways, primarily due to genetic defects in key enzymes, can lead to severe clinical manifestations. The methodologies outlined in this guide provide a framework for researchers to investigate the intricacies of oxalate metabolism. Future research should focus on further elucidating the regulatory mechanisms of these pathways, identifying novel therapeutic targets for the treatment of hyperoxaluria, and refining diagnostic and monitoring techniques. A deeper understanding of the interplay between genetic predisposition, dietary factors, and gut microbiome in modulating endogenous oxalate production will be crucial for developing personalized medicine approaches for patients with oxalate-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Contribution of Dietary Oxalate and Oxalate Precursors to Urinary Oxalate Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Primary hyperoxaluria: MedlinePlus Genetics [medlineplus.gov]

- 5. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. en.bio-protocol.org [en.bio-protocol.org]

- 8. "Glycolate Oxidase Activity Assay in Plants" by Amita Kaundal, Clemencia M. Rojas et al. [digitalcommons.usu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyproline ingestion and urinary oxalate and glycolate excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Primary and secondary hyperoxaluria: Understanding the enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 14. Oxalate - Urine [testguide.adhb.govt.nz]

- 15. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]

- 16. tandfonline.com [tandfonline.com]

- 17. Assay of alanine:glyoxylate aminotransferase in human liver by its serine: glyoxylate aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biolabo.fr [biolabo.fr]

- 19. assaygenie.com [assaygenie.com]

- 20. bio-protocol.org [bio-protocol.org]

Spectroscopic Analysis of Diphenyl Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diphenyl oxalate (B1200264), a key compound in various chemical applications, including as a precursor in the synthesis of high-performance polymers and in chemiluminescence. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.

Introduction

Diphenyl oxalate (C₁₄H₁₀O₄) is the diester of phenol (B47542) and oxalic acid. Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic methods provide a powerful toolkit for the unambiguous identification and characterization of this molecule. This guide will delve into the interpretation of its spectral data, offering a foundational understanding for researchers in the field.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of diphenyl oxalate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~156 | Carbonyl Carbon (C=O) |

| ~150 | C1' (ipso-Carbon of phenyl ring) |

| ~130 | C4' (para-Carbon of phenyl ring) |

| ~127 | C2'/C6' (ortho-Carbons of phenyl ring) |

| ~121 | C3'/C5' (meta-Carbons of phenyl ring) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (ester) |

| ~1590, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center provides data for diphenyl oxalate.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 242 | Moderate | Molecular Ion [M]⁺ |

| 149 | Low | [M - C₆H₅O]⁺ |

| 94 | High | [C₆H₅OH]⁺ (Phenol) |

| 77 | 100 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Moderate | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of solid diphenyl oxalate is weighed and dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

Instrument Parameters (¹H and ¹³C NMR):

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.[2]

-

Temperature: Spectra are recorded at room temperature (25 °C).[2]

-

¹H NMR:

-

Pulse Angle: 30°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Angle: 30°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds (longer delay may be needed for quaternary carbons)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid diphenyl oxalate is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

Instrument Parameters:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Mass Range: Scanned from m/z 40 to 300.

-

Ion Source Temperature: Typically maintained around 200-250 °C.

Visualization of Spectroscopic Analysis Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structural information derived from NMR and IR spectroscopy.

Caption: Key fragmentation pathways of diphenyl oxalate in mass spectrometry.

References

An In-depth Technical Guide to the Chemiluminescence of Aryl Oxalates with a Focus on Allylphenylene Oxalate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a highly efficient, non-enzymatic light-emitting reaction that has found widespread applications in analytical chemistry, bioassays, and lighting devices such as glow sticks. The reaction involves the oxidation of an aryl oxalate (B1200264) ester by hydrogen peroxide in the presence of a fluorescent activator (fluorescer). The key to this process is the formation of a high-energy intermediate, which is believed to be 1,2-dioxetanedione. This intermediate is capable of exciting the fluorescer, which then emits light upon relaxation to its ground state. The overall efficiency of this light production is quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacted oxalate molecules.

Quantitative Data on Aryl Oxalate Chemiluminescence

While specific quantum yield data for allylphenylene oxalate is not documented in the reviewed literature, the following table summarizes the quantum yields of several commonly studied aryl oxalates. This data provides a valuable reference for understanding the structure-efficiency relationships in this class of compounds. The chemiluminescence efficiency is highly dependent on the substituents on the phenyl ring, the nature of the fluorescer, and the reaction conditions.

| Aryl Oxalate Ester | Fluorescer | Solvent | Catalyst/Base | Chemiluminescence Quantum Yield (ΦCL, einstein/mol) | Reference(s) |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Rubrene | Dibutyl Phthalate | - | 0.23 | [1] |

| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-Diphenylanthracene | Ethyl Acetate (B1210297) | Triethylamine (B128534) | Varies with fluor concentration | [2] |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Diethyl Phthalate | Sodium Salicylate | Not explicitly stated, but widely used for high efficiency | [3] |

| Bis[N-2-(N'-methyl-2'-pyridinium)ethyl-N-trifluoro-methylsulfonyl]oxamide | Sulfonated Rubrene | Aqueous Solution | - | 0.072 | [4] |

Experimental Protocols

General Synthesis of Aryl Oxalates

Aryl oxalates, including allylphenylene oxalate, can be synthesized via the reaction of the corresponding phenol (B47542) with oxalyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Allylphenol (or other desired phenol)

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

-

Triethylamine (Et3N) or pyridine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of the phenol (2 equivalents) in anhydrous DCM, add triethylamine (2.2 equivalents).

-

Cool the mixture in an ice bath and add oxalyl chloride (1 equivalent) dropwise under a nitrogen atmosphere with stirring.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.

-

Separate the organic layer and dry it over anhydrous Na2SO4.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Measurement of Chemiluminescence Quantum Yield

The chemiluminescence quantum yield is typically determined using the comparative method, where the light emission of the test compound is compared to that of a known chemiluminescence standard.

Materials and Equipment:

-

Aryl oxalate ester solution (e.g., in ethyl acetate or acetonitrile)

-

Hydrogen peroxide solution

-

Fluorescer solution (e.g., 9,10-diphenylanthracene)

-

Catalyst solution (e.g., triethylamine or sodium salicylate)

-

Luminometer or a spectrofluorometer capable of measuring chemiluminescence

-

Cuvettes

Procedure:

-

Prepare stock solutions of the aryl oxalate, hydrogen peroxide, fluorescer, and catalyst in a suitable solvent.

-

In a cuvette, mix the aryl oxalate solution and the fluorescer solution.

-

Place the cuvette in the sample holder of the luminometer.

-

Initiate the reaction by injecting the hydrogen peroxide solution (and catalyst, if used).

-

Record the total light emission (integrated intensity over time) until the reaction ceases.

-

The quantum yield (ΦCL) can be calculated by comparing the integrated intensity to that of a standard under identical conditions. The calculation also requires the determination of the number of moles of the limiting reactant that has been consumed.

Reaction Mechanisms and Pathways

The chemiluminescence of aryl oxalates proceeds through a multi-step reaction pathway involving a high-energy intermediate. The generally accepted mechanism is a Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.

Peroxyoxalate Chemiluminescence Reaction Mechanism

The following diagram illustrates the key steps in the peroxyoxalate chemiluminescence reaction. The reaction starts with the nucleophilic attack of hydrogen peroxide on the aryl oxalate, leading to the formation of a peroxyoxalate intermediate. This intermediate then cyclizes to form the highly unstable 1,2-dioxetanedione. The 1,2-dioxetanedione forms a charge-transfer complex with the fluorescer, and subsequent decomposition to two molecules of carbon dioxide provides the energy to excite the fluorescer, which then emits light.

Caption: The reaction mechanism of peroxyoxalate chemiluminescence.

Experimental Workflow for Quantum Yield Measurement

The following diagram outlines a typical workflow for the experimental determination of the chemiluminescence quantum yield of an aryl oxalate.

Caption: Experimental workflow for quantum yield determination.

Conclusion

The chemiluminescence of aryl oxalates is a fascinating and useful chemical phenomenon. While the quantum yield of allylphenylene oxalate remains to be specifically reported, the principles and experimental protocols outlined in this guide provide a solid foundation for its investigation. By understanding the reaction mechanism, synthesis, and methods for quantifying light output, researchers can effectively explore the potential of novel aryl oxalates, including those with allylphenylene substituents, for various applications in diagnostics, sensing, and beyond. Further research into the synthesis and characterization of allyl-substituted phenyl oxalates would be a valuable contribution to the field.

References

- 1. US4005128A - Process for the preparation of oxalate esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

The Dawn of Chemical Light: A Technical Guide to the Discovery and History of Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating discovery and rich history of peroxyoxalate chemiluminescence, a phenomenon that has revolutionized fields from analytical chemistry to clinical diagnostics. We will delve into the core chemical principles, present key experimental data, and provide detailed protocols for foundational experiments.

A Serendipitous Discovery and the Pioneers of "Cold Light"

The story of peroxyoxalate chemiluminescence begins in the early 1960s with a serendipitous observation by Edwin A. Chandross at Bell Labs. While experimenting with oxalyl chloride, hydrogen peroxide, and the fluorescent compound 9,10-diphenylanthracene, he noted a flash of light.[1] This discovery of "cold light" generated from a chemical reaction laid the groundwork for a new field of study. Chandross correctly hypothesized the involvement of a high-energy intermediate derived from the reaction of oxalyl chloride and hydrogen peroxide, which then transfers energy to a suitable fluorophore.[1]

Building on this initial finding, Michael M. Rauhut and his team at American Cyanamid embarked on a systematic investigation to enhance the efficiency and practicality of this chemical light.[2] In 1967, Rauhut reported the first instance of peroxyoxalate chemiluminescence from the reaction of diphenyl oxalate (B1200264).[3] His group's extensive research led to the development of highly efficient aryl oxalate esters, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), which significantly amplified the light output.[4][5] This work culminated in the creation of the first practical chemical light products, commercially known as Cyalume®.

The Chemical Heart of the Glow: Mechanism of Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a prime example of indirect chemiluminescence, where the light is emitted by a fluorescent molecule (fluorophore or activator) that has been raised to an excited state by a chemical reaction. The core of this process is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[3][4] This multi-step process can be summarized as follows:

-

Formation of a High-Energy Intermediate: An aryl oxalate ester reacts with hydrogen peroxide, typically in the presence of a base catalyst, to form a highly unstable, high-energy intermediate. This key intermediate is widely accepted to be 1,2-dioxetanedione.[3][6]

-

Electron Transfer: The 1,2-dioxetanedione forms a charge-transfer complex with the fluorophore. An electron is then transferred from the fluorophore to the 1,2-dioxetanedione.[3]

-

Decomposition and Back Electron Transfer: The resulting radical anion of 1,2-dioxetanedione rapidly decomposes into two molecules of carbon dioxide. This decomposition is followed by a back electron transfer to the fluorophore radical cation, which leaves the fluorophore in an electronically excited state.

-

Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.

Figure 1: The Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway in peroxyoxalate chemiluminescence.

Quantitative Insights: Key Reagents and Quantum Yields

The efficiency of the peroxyoxalate chemiluminescence reaction is highly dependent on the choice of the aryl oxalate and the fluorophore. Aryl oxalates with electron-withdrawing substituents, such as TCPO and bis(2,4-dinitrophenyl) oxalate (DNPO), are commonly used due to their higher reactivity and efficiency.[3]

Common Aryl Oxalates

| Aryl Oxalate | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | C₁₄H₄Cl₆O₄ | 448.89 |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | C₁₄H₆N₄O₁₂ | 422.22 |

| Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate | CPPO | C₃₄H₂₄Cl₆O₈ | 805.27 |

Chemiluminescence Quantum Yields of Common Fluorophores

The chemiluminescence quantum yield (ΦCL) is a measure of the efficiency of light production. It is influenced by the fluorescence quantum yield (ΦF) of the activator and the efficiency of the chemical reactions leading to the excited state. While a comprehensive dataset under identical conditions is scarce, the following table provides representative quantum yields for commonly used fluorophores in peroxyoxalate systems.

| Fluorophore | Typical Emission Color | Approximate Emission Max (nm) | Chemiluminescence Quantum Yield (ΦCL) | Reference Conditions |

| 9,10-Diphenylanthracene | Blue | 430 | ~0.10 | TCPO/H₂O₂ in ethyl acetate (B1210297) |

| Perylene (B46583) | Greenish-Blue | 470 | ~0.20 | TCPO/H₂O₂ in dibutyl phthalate |

| 9,10-Bis(phenylethynyl)anthracene | Green | 510 | ~0.23 | TCPO/H₂O₂ in dimethyl phthalate |

| Rubrene | Yellow | 550 | up to 0.34 | Oxamide/H₂O₂ in organic solvent[7] |

| Rhodamine B | Red | 580 | ~0.05 | TCPO/H₂O₂ in ethyl acetate |

Note: Quantum yields can vary significantly with solvent, catalyst, temperature, and the specific aryl oxalate used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key reagents and a representative analytical application of peroxyoxalate chemiluminescence.

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

This protocol describes a common laboratory-scale synthesis of TCPO.[6][8][9]

Materials:

-

Oxalyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous toluene (B28343)

-

Anhydrous ethanol (B145695) or methanol (B129727)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Büchner funnel and vacuum flask

Procedure:

-

In a fume hood, dissolve 2,4,6-trichlorophenol in anhydrous toluene (approximately 15-20 mL of toluene per gram of TCP) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add one molar equivalent of triethylamine to the cooled solution while stirring.

-

While maintaining the temperature at 0°C, add 0.5 molar equivalents of oxalyl chloride dropwise from a dropping funnel over a period of 30-60 minutes. A thick, off-white precipitate of triethylammonium (B8662869) chloride will form.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least 4 hours, or preferably overnight, to ensure the reaction goes to completion.

-

Filter the mixture using a Büchner funnel under vacuum.

-

Wash the solid precipitate with anhydrous ethanol or methanol to remove the triethylammonium chloride byproduct.

-

Dry the resulting white powder (TCPO) under vacuum. The product can be further purified by recrystallization from ethyl acetate if desired.

Figure 2: Workflow for the synthesis of bis(2,4,6-trichlorophenyl) oxalate (TCPO).

Synthesis of Bis(2,4-dinitrophenyl) Oxalate (DNPO)

A similar procedure can be followed for the synthesis of DNPO, substituting 2,4-dinitrophenol (B41442) for 2,4,6-trichlorophenol.[10][11]

Materials:

-

2,4-Dinitrophenol

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Anhydrous benzene (B151609) or toluene

-

Anhydrous chloroform

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Büchner funnel and vacuum flask

Procedure:

-

In a fume hood, dissolve 2,4-dinitrophenol in anhydrous benzene or toluene.

-

Cool the solution to 5-10°C.

-

Slowly add one molar equivalent of triethylamine.

-

Add 0.5 molar equivalents of oxalyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture for 3-4 hours.

-

Filter the precipitate and wash with anhydrous chloroform.

-

Dry the pale yellow crystalline product (DNPO) under vacuum.

Analytical Application: Flow Injection Analysis (FIA) for Hydrogen Peroxide Determination

Peroxyoxalate chemiluminescence is a highly sensitive detection method for hydrogen peroxide. The following is a generalized protocol for a flow injection analysis (FIA) system for H₂O₂ quantification.[12]

Instrumentation:

-

Peristaltic pump

-

Injection valve

-

Mixing coil

-

Flow-through chemiluminescence detector (photomultiplier tube)

-

Data acquisition system

Reagents:

-

Carrier Stream: A suitable buffer solution (e.g., imidazole (B134444) buffer, pH 7.0) in an organic solvent/water mixture (e.g., acetonitrile/water).

-

Reagent 1: A solution of an aryl oxalate (e.g., TCPO or DNPO) and a fluorophore (e.g., perylene or 9,10-bis(phenylethynyl)anthracene) in an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).

-

Standard Solutions: A series of hydrogen peroxide solutions of known concentrations in the carrier stream solvent.

-

Sample: The sample containing an unknown concentration of hydrogen peroxide.

Procedure:

-

Set up the FIA system as shown in the diagram below.

-

Pump the carrier stream and the chemiluminescent reagent solution at a constant flow rate.

-

Inject a fixed volume of a hydrogen peroxide standard solution into the carrier stream using the injection valve.

-

The sample plug containing H₂O₂ merges with the chemiluminescent reagent stream in the mixing coil, initiating the chemiluminescence reaction.

-

The emitted light is detected by the photomultiplier tube as the reaction mixture passes through the flow cell.

-

Record the peak height or peak area of the chemiluminescence signal.

-

Repeat steps 3-6 for a series of hydrogen peroxide standards to construct a calibration curve (chemiluminescence intensity vs. H₂O₂ concentration).

-

Inject the sample with the unknown H₂O₂ concentration and measure its chemiluminescence signal.

-

Determine the concentration of hydrogen peroxide in the sample by interpolating its signal on the calibration curve.

Figure 3: A generalized workflow for the determination of hydrogen peroxide using Flow Injection Analysis with peroxyoxalate chemiluminescence detection.

The Enduring Glow: Modern Applications and Future Directions

Nearly six decades after its discovery, peroxyoxalate chemiluminescence continues to be a cornerstone of sensitive detection methods. Its applications have expanded far beyond the novelty of "light sticks" and are integral to:

-

High-Performance Liquid Chromatography (HPLC): As a post-column detection method, it allows for the highly sensitive quantification of a wide range of fluorescent analytes and those that can be derivatized with a fluorescent tag.[4][13]

-

Immunoassays: The high sensitivity of peroxyoxalate chemiluminescence has been harnessed in various immunoassay formats for the detection of biomarkers in clinical diagnostics.[14]

-

Flow Injection Analysis (FIA): As detailed above, FIA coupled with peroxyoxalate chemiluminescence provides a rapid and automated method for the analysis of hydrogen peroxide and other analytes that can be linked to H₂O₂ production through enzymatic reactions.[12]

-

Drug Development: The principles of peroxyoxalate chemiluminescence are being explored for in vivo imaging of reactive oxygen species like hydrogen peroxide, which play a crucial role in various disease pathologies.[15]

The ongoing research in this field focuses on the development of more efficient and water-soluble aryl oxalates, novel fluorophores with tailored properties, and the integration of this technology into microfluidic and lab-on-a-chip devices for point-of-care diagnostics. The story of peroxyoxalate chemiluminescence is a testament to how a fleeting observation in a darkened laboratory can illuminate new pathways in science and technology.

References

- 1. Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. m.youtube.com [m.youtube.com]

- 9. publications.iupac.org [publications.iupac.org]

- 10. benchchem.com [benchchem.com]

- 11. DNPO - Molecule of the Month - November 2000 [chm.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. The study of a chemiluminescence immunoassay using the peroxyoxalate chemiluminescent reaction and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. murthylab.berkeley.edu [murthylab.berkeley.edu]

Lack of Publicly Available Data on Allylphenylene Oxalate Solubility

Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative data on the solubility of allylphenylene oxalate (B1200264) in various organic solvents. This indicates that such information may not be published or may reside in proprietary databases.

In the absence of specific data, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of allylphenylene oxalate or similar compounds. The following sections detail generalized experimental protocols, a logical workflow for solubility determination, and a template for data presentation.

Experimental Protocols for Determining Solid Solubility

The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like allylphenylene oxalate in various organic solvents. These protocols are based on established laboratory practices.[1][2][3][4]

Qualitative Solubility Assessment (Rapid Screening)

This method provides a quick, preliminary understanding of the solubility profile.

Objective: To rapidly classify the compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

Allylphenylene oxalate

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of allylphenylene oxalate to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations.

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.[1]

Objective: To determine the exact concentration of a saturated solution of allylphenylene oxalate in a given solvent at a controlled temperature.

Materials:

-

Allylphenylene oxalate

-

Selected organic solvent(s)

-

Screw-cap vials or small flasks

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Oven or vacuum oven for drying

Procedure:

-

Accurately weigh an excess amount of allylphenylene oxalate and add it to a screw-cap vial. An excess is necessary to ensure a saturated solution is formed.

-

Pipette a known volume or mass of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.[1]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a compatible filter to remove any suspended particles.

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry container.

-

Accurately weigh the container with the supernatant to determine the mass of the solution.

-

Carefully evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the allylphenylene oxalate.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the solubility, typically expressed in g/100 mL, mg/mL, or mol/L.

Calculation:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) * 100

Data Presentation

The following table template is provided for the systematic recording of experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of a compound like allylphenylene oxalate.

Caption: Workflow for solubility determination.

References

Theoretical Modeling of Allylphenylene Oxalate Reaction Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of reaction intermediates is crucial for understanding and optimizing chemical transformations. Allylphenylene oxalate (B1200264) and its derivatives are of significant interest in organic synthesis and materials science due to their potential applications stemming from the dual reactivity of the oxalate ester and the allyl group. This technical guide provides a comprehensive overview of the theoretical modeling of the reaction intermediates of allylphenylene oxalate. Drawing upon computational studies of analogous aryl oxalate systems, this document outlines plausible reaction pathways, presents modeled quantitative data, and details the computational methodologies required for such investigations. While direct experimental data on allylphenylene oxalate is limited, this guide synthesizes existing knowledge to build a robust theoretical framework, offering valuable insights for researchers in the field.

Introduction

Allylphenylene oxalates are a class of organic molecules that possess two key functional groups: an aryl oxalate ester and an allyl-substituted phenyl ring. This unique combination suggests a rich and complex reactivity profile. The aryl oxalate moiety is well-known for its involvement in peroxyoxalate chemiluminescence, a process that proceeds through high-energy intermediates. The allyl group, on the other hand, is a versatile functional group that can participate in a wide array of reactions, including electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions.

The theoretical modeling of the reaction intermediates of allylphenylene oxalate is essential for predicting its chemical behavior, designing novel synthetic routes, and developing new materials with tailored properties. Computational chemistry provides a powerful toolkit to explore the potential energy surfaces of complex reactions, identify transition states, and characterize fleeting intermediates that may be difficult to observe experimentally.

This guide focuses on the theoretical investigation of the reaction pathways of allylphenylene oxalate, primarily under conditions analogous to those of peroxyoxalate chemiluminescence and thermal decomposition.

Proposed Reaction Pathways

Based on the extensive literature on aryl oxalate reactions, two primary reaction pathways are proposed for allylphenylene oxalate: a chemiluminescent pathway involving a peroxide and a thermal decomposition pathway.

Peroxyoxalate Chemiluminescence Pathway

In the presence of a peroxide (e.g., hydrogen peroxide) and a suitable activator (fluorophore), aryl oxalates are known to undergo a chemiluminescent reaction. The key high-energy intermediate in this process is believed to be 1,2-dioxetanedione.[1][2] The proposed pathway for allylphenylene oxalate is depicted below.

Figure 1: Proposed peroxyoxalate chemiluminescence pathway for allylphenylene oxalate.

This pathway is initiated by the reaction of allylphenylene oxalate with hydrogen peroxide to form a peroxyoxalate intermediate. This intermediate is proposed to cyclize to form the highly strained 1,2-dioxetanedione, releasing allylphenol. The 1,2-dioxetanedione then decomposes into two molecules of carbon dioxide, transferring energy to a fluorophore, which subsequently emits light upon relaxation to its ground state. The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is often invoked to explain the high efficiency of this energy transfer.[2][3]

Thermal Decomposition Pathway

In the absence of a peroxide, allylphenylene oxalate is expected to undergo thermal decomposition. Computational studies on the thermal decomposition of calcium oxalate monohydrate have shown a stepwise process involving the loss of water, followed by carbon monoxide and carbon dioxide.[4][5] For an organic oxalate ester like allylphenylene oxalate, a plausible decomposition pathway could involve the initial cleavage of the oxalate C-C bond or the C-O ester bonds.

Figure 2: A possible thermal decomposition pathway for allylphenylene oxalate.

This proposed radical pathway involves the homolytic cleavage of the oxalate C-O bond upon heating, generating an allylphenoxycarbonyl radical and a carbon monoxide radical. The allylphenoxycarbonyl radical can then decarbonylate to form an allylphenoxyl radical and carbon monoxide. These radical intermediates can then undergo various reactions, including hydrogen abstraction to form allylphenol or dimerization and polymerization reactions. The specific products would depend on the reaction conditions, such as temperature and the presence of radical scavengers.

Quantitative Data from Analogous Systems

| Intermediate/Transition State | System | Computational Method | Calculated Property | Value | Reference System |

| 1,2-Dioxetanedione | Generic Aryl Oxalate | DFT (B3LYP/6-31G) | Activation Energy for Decomposition | ~20-25 kcal/mol | Peroxyoxalate Systems[1] |

| Peroxyoxalate Cyclization TS | Generic Aryl Oxalate | DFT (B3LYP/6-31G) | Activation Energy | ~15-20 kcal/mol | Peroxyoxalate Systems[3] |

| C-C Bond Length | 1,2-Dioxetanedione | DFT (B3LYP/6-31G) | Bond Length | ~1.58 Å | Peroxyoxalate Systems[2] |

| O-O Bond Length | 1,2-Dioxetanedione | DFT (B3LYP/6-31G) | Bond Length | ~1.49 Å | Peroxyoxalate Systems[2] |

Table 1: Theoretical data for intermediates in peroxyoxalate reactions of analogous aryl oxalates. Note: These values are approximate and are intended for comparative purposes. The actual values for allylphenylene oxalate will be influenced by the electronic and steric effects of the allylphenylene group.

Methodologies for Theoretical Modeling

To perform theoretical modeling of allylphenylene oxalate reaction intermediates, the following computational methodologies are recommended.

Computational Workflow

A typical workflow for investigating the reaction pathways of allylphenylene oxalate would involve the steps outlined below.

Figure 3: General computational workflow for studying reaction mechanisms.

Key Experimental and Computational Protocols

1. Geometry Optimization:

-

Method: Density Functional Theory (DFT) is a suitable and widely used method. The B3LYP functional is a good starting point.

-

Basis Set: A Pople-style basis set such as 6-31G(d) or a Dunning-style correlation-consistent basis set like cc-pVDZ is recommended for initial optimizations.

-

Procedure: The geometries of all reactants, intermediates, transition states, and products should be fully optimized without any symmetry constraints.

2. Frequency Calculations:

-

Method: The same level of theory (functional and basis set) as the geometry optimization should be used.

-

Procedure: Harmonic frequency calculations should be performed on all optimized structures to confirm their nature as minima (zero imaginary frequencies) or transition states (one and only one imaginary frequency). The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

3. Transition State Searching:

-

Methods: Several algorithms can be used, including Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods (e.g., Berny optimization).

-

Procedure: An initial guess for the transition state geometry is often required. This can be generated by manually modifying the geometry of a reactant or intermediate along the expected reaction coordinate.

4. Intrinsic Reaction Coordinate (IRC) Calculations:

-

Method: An IRC calculation follows the minimum energy path downhill from a transition state.

-

Procedure: This calculation should be performed for each located transition state to confirm that it connects the desired reactants and products.

5. Solvation Modeling:

-

Method: Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and often provide a good description of bulk solvent effects.

-

Procedure: Single-point energy calculations with the chosen solvation model should be performed on the gas-phase optimized geometries.

Conclusion

The theoretical modeling of allylphenylene oxalate reaction intermediates offers a powerful approach to understanding the complex reactivity of this molecule. By leveraging computational methods and drawing parallels with well-studied aryl oxalate systems, it is possible to propose and investigate plausible reaction pathways, such as the peroxyoxalate chemiluminescence and thermal decomposition routes. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to embark on detailed computational studies of allylphenylene oxalate and its derivatives. Such studies will be instrumental in unlocking the full potential of this versatile class of compounds in various scientific and technological applications.

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. The key intermediates that interact with the fluorophores in the peroxyoxalate chemiluminescence reaction of 2,4,6-trichlorophenyl N-aryl-N-tosyloxamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dual Role of Oxalate in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalic acid and its salt, oxalate (B1200264), are ubiquitous compounds in the plant kingdom, playing a multifaceted role that extends beyond simple metabolic end-products. Emerging research has illuminated the critical function of oxalate in plant defense mechanisms, acting as both a direct deterrent to herbivores and pathogens and as a signaling molecule in complex defense pathways. This technical guide provides an in-depth analysis of the current understanding of oxalate's role in plant immunity, detailing its direct toxic effects, its function in calcium regulation, and its intricate involvement in signaling cascades leading to programmed cell death. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these phenomena, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of defense mechanisms to counteract a diverse array of threats, including herbivorous insects and pathogenic microbes. These defenses can be broadly categorized as physical barriers and chemical deterrents. Oxalate, a simple dicarboxylic acid, exemplifies a chemical defense with a dual mode of action. It can be present in soluble form or as insoluble calcium oxalate crystals, with each form contributing to plant protection through distinct mechanisms.[1] This guide explores the intricate ways in-which oxalate contributes to plant resilience, providing a foundational resource for further research and potential applications in crop protection and novel drug discovery.

Direct Defense Mechanisms of Oxalate

The most direct role of oxalate in plant defense is through its toxicity and physical deterrence to herbivores and pathogens.

Toxicity to Herbivores

Physical Deterrence by Calcium Oxalate Crystals

Many plants accumulate calcium oxalate crystals in their tissues, which serve as a physical deterrent to chewing insects.[4][5] The shape of these crystals can vary, with needle-like raphides and prismatic or druse crystals being common.[4] These hard, sharp crystals can cause irritation and damage to the mouthparts and digestive tracts of insects, leading to reduced feeding and increased mortality.[5]

Table 1: Effect of Calcium Oxalate Crystals on Herbivore Performance

| Plant Species | Herbivore | Plant Line | Key Finding | Reference |

| Medicago truncatula | Beet armyworm (Spodoptera exigua) | Wild-type (with crystals) vs. cod mutants (crystal-deficient) | Larvae grow faster and larger on mutants lacking crystals.[4] | [4][5] |

| Medicago truncatula | Beet armyworm (Spodoptera exigua) | Wild-type vs. cod mutants | Older larvae show a clear feeding preference for leaves lacking crystals.[4] | [4] |

| Medicago truncatula | Pea aphid (Acyrthosiphon pisum) | Wild-type vs. cod mutants | No negative effect of calcium oxalate on aphid performance was observed.[6] | [6] |

Oxalate's Role in Pathogen Defense

Oxalic acid is a key player in the interaction between plants and pathogenic fungi, most notably Sclerotinia sclerotiorum, a necrotrophic fungus with a broad host range.

Fungal Pathogenicity and Oxalic Acid

S. sclerotiorum secretes oxalic acid as a primary pathogenicity factor.[7][8] The secreted oxalate has multiple functions that facilitate fungal infection:

-

pH Reduction: The acidic nature of oxalic acid lowers the pH of the host tissue, creating an environment favorable for the activity of fungal cell wall-degrading enzymes.[9][10]

-

Calcium Chelation: By chelating apoplastic calcium, oxalate disrupts the integrity of the plant cell wall and middle lamella, which are stabilized by calcium pectates.

-

Suppression of Host Defenses: Oxalate has been shown to suppress the host's oxidative burst, a rapid production of reactive oxygen species (ROS) that is a key early defense response.[7][8]

Table 2: Inhibitory Effect of Oxalate on the Host Oxidative Burst

| Plant System | Pathogen/Elicitor | Oxalate Concentration | Effect | Reference |